molecular formula C12H13BrN2OS B2616362 N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide CAS No. 897497-98-2

N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide

Katalognummer B2616362
CAS-Nummer: 897497-98-2
Molekulargewicht: 313.21
InChI-Schlüssel: CTJZOGACNHIGBC-OWBHPGMISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide, also known as BTA-EG6, is a small molecule compound that has been extensively studied for its potential applications in scientific research. BTA-EG6 has been shown to have a variety of biochemical and physiological effects and has been used in a variety of lab experiments.

Wirkmechanismus

The mechanism of action of N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways. By inhibiting this interaction, this compound may disrupt cell signaling and induce apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and neuroprotection, this compound has been shown to inhibit angiogenesis and modulate the immune response. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide in lab experiments is its specificity for the SH3 domain of Crk. This specificity allows for targeted inhibition of specific cell signaling pathways. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its usefulness in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide. One area of research is the development of more potent and selective inhibitors of protein-protein interactions. Another area of research is the study of the effects of this compound on other cell signaling pathways and its potential applications in other areas of scientific research. Finally, the development of this compound derivatives with improved pharmacokinetic properties may be useful in the development of new therapeutics for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
In conclusion, this compound is a small molecule compound that has been extensively studied for its potential applications in scientific research. Its specificity for the SH3 domain of Crk allows for targeted inhibition of specific cell signaling pathways, making it a useful tool in the study of cancer, neurology, and immunology. While there are limitations to its use in lab experiments, the future directions for the study of this compound hold promise for the development of new therapeutics in a variety of fields.

Synthesemethoden

The synthesis of N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide involves the reaction of 6-bromo-3-propyl-1,3-benzothiazol-2-amine with ethyl bromoacetate, followed by the addition of triethylamine and heating. The resulting product is then purified using column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide has been used in a variety of scientific research applications, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate immune responses and may be useful in the treatment of autoimmune diseases.

Eigenschaften

IUPAC Name

N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-3-6-15-10-5-4-9(13)7-11(10)17-12(15)14-8(2)16/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJZOGACNHIGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.